molecular formula C8H8BrNO2 B1587942 (S)-2-Amino-2-(4-bromophenyl)acetic acid CAS No. 848188-26-1

(S)-2-Amino-2-(4-bromophenyl)acetic acid

Cat. No.: B1587942
CAS No.: 848188-26-1
M. Wt: 230.06 g/mol
InChI Key: APLQICUORRMFHY-ZETCQYMHSA-N
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Description

(S)-2-Amino-2-(4-bromophenyl)acetic acid is a useful research compound. Its molecular formula is C8H8BrNO2 and its molecular weight is 230.06 g/mol. The purity is usually 95%.
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Biochemical Analysis

Biochemical Properties

(S)-2-Amino-2-(4-bromophenyl)acetic acid plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to conjugate with aspartic acid in plant protoplasts to form 4-bromophenylacetyl-L-aspartic acid . This interaction suggests that this compound may influence amino acid metabolism and protein synthesis.

Cellular Effects

The effects of this compound on cellular processes are diverse. It has been reported to cause depolarization of the transmembrane potential difference in tobacco protoplasts This indicates that this compound can influence cell signaling pathways and cellular metabolism

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It can form hydrazone derivatives by reacting with aldehydes, which may further interact with biomolecules . The compound’s ability to conjugate with aspartic acid also highlights its role in modifying amino acid pathways . These interactions can lead to enzyme inhibition or activation, affecting gene expression and cellular functions.

Temporal Effects in Laboratory Settings

In laboratory settings, the stability and degradation of this compound are crucial for its long-term effects on cellular function. Studies have shown that the compound can be synthesized and isolated through various methods, ensuring its stability for experimental use

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its conjugation with other amino acids, such as aspartic acid . These interactions can influence metabolic flux and alter metabolite levels, impacting overall cellular metabolism.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments . Understanding these mechanisms is crucial for optimizing its therapeutic potential and minimizing off-target effects.

Subcellular Localization

This compound’s subcellular localization is influenced by targeting signals and post-translational modifications. These factors direct the compound to specific compartments or organelles, affecting its activity and function

Properties

IUPAC Name

(2S)-2-amino-2-(4-bromophenyl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8BrNO2/c9-6-3-1-5(2-4-6)7(10)8(11)12/h1-4,7H,10H2,(H,11,12)/t7-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

APLQICUORRMFHY-ZETCQYMHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(C(=O)O)N)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1[C@@H](C(=O)O)N)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50426155
Record name (S)-2-Amino-2-(4-bromophenyl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50426155
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

230.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

848188-26-1
Record name (S)-2-Amino-2-(4-bromophenyl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50426155
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.